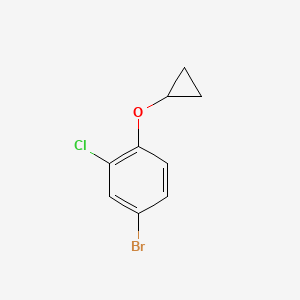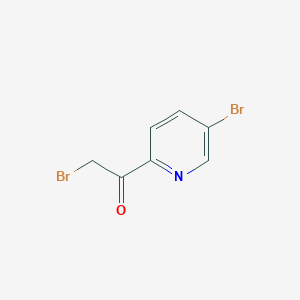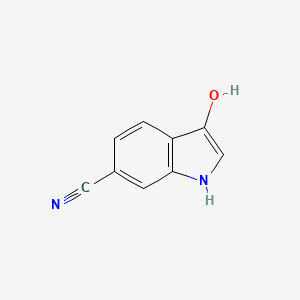![molecular formula C7H5BrN2S B3194868 7-(Bromomethyl)thieno[3,2-D]pyrimidine CAS No. 871013-27-3](/img/structure/B3194868.png)
7-(Bromomethyl)thieno[3,2-D]pyrimidine
Vue d'ensemble
Description
7-(Bromomethyl)thieno[3,2-D]pyrimidine is a heterocyclic compound that features a thieno[3,2-D]pyrimidine core with a bromomethyl substituent at the 7-position. This compound is of significant interest in medicinal chemistry and material science due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)thieno[3,2-D]pyrimidine typically involves the following steps:
Formation of Thieno[3,2-D]pyrimidine Core: The thieno[3,2-D]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)thieno[3,2-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thieno[3,2-D]pyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromomethyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-(azidomethyl)thieno[3,2-D]pyrimidine .
Applications De Recherche Scientifique
7-(Bromomethyl)thieno[3,2-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and kinase inhibitors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and optoelectronic devices.
Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)thieno[3,2-D]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The thieno[3,2-D]pyrimidine core can also interact with various biological pathways, affecting cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-D]pyrimidine: The parent compound without the bromomethyl group.
7-(Chloromethyl)thieno[3,2-D]pyrimidine: A similar compound with a chloromethyl group instead of a bromomethyl group.
7-(Methylthio)thieno[3,2-D]pyrimidine: A derivative with a methylthio group at the 7-position.
Uniqueness
7-(Bromomethyl)thieno[3,2-D]pyrimidine is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of various biologically active compounds .
Propriétés
IUPAC Name |
7-(bromomethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQPAQAYJCSWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681055 | |
| Record name | 7-(Bromomethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-27-3 | |
| Record name | 7-(Bromomethyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871013-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Bromomethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxo-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-10-carboxylic acid](/img/structure/B3194822.png)

![3-Azabicyclo[3.3.1]nonan-9-one](/img/structure/B3194842.png)

![6-Methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B3194845.png)
![Ethanone, 1-naphtho[2,3-b]furan-2-yl-](/img/structure/B3194850.png)

![Thieno[3,2-d]pyrimidin-7-ylmethanamine](/img/structure/B3194874.png)
![Ethanamine, N,N-diethyl-2-[(5-iodo-2-pyridinyl)oxy]-](/img/structure/B3194875.png)



